Cas no 16964-83-3 (Lys(Z)-OBzl TosOH)

Lys(Z)-OBzl TosOH 化学的及び物理的性質
名前と識別子
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- N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate
- N6-[(Phenylmethoxy)carbonyl]-L-lysine phenylmethyl ester mono(4-methylbenzenesulfonate)
- L-Lys(z)-Obzl TsOH
- H-Lys(Z)-OBzl•TosOH
- L-LYS(Z)-OBZL.P
- Lys(Z)-OBzl TosOH
- AK-47620
- FT-0627941
- H-Lys(Z)-OBzl*TosOH
- I14-42266
- Lys(Z)-OBzl.TosOH
- PubChem15366
- TsOH*H-Lys(Z)-OBzl
- K(Z)-Obzl.Tos
- L-Lys(Z)-Obzl.Tos
- L-Lys(Cbz)-OBzl·Tos
- benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate,4-methylbenzenesulfonic acid
-
- InChIKey: PPZYKJHWKVREOQ-FYZYNONXSA-N
- ほほえんだ: O=C([C@@H](N)CCCCNC(OCC1=CC=CC=C1)=O)OCC2=CC=CC=C2.CC1=CC=C(S(=O)(O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 542.20882
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 38
- 回転可能化学結合数: 14
じっけんとくせい
- PSA: 145.02
Lys(Z)-OBzl TosOH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | AHK140-100g |
H-Lys(Z)-OBzl TosOH |
16964-83-3 | 100g |
$375.00 | 2024-07-19 | ||
Aaron | AR00I00X-5g |
L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester,mono(4-methylbenzenesulfonate) |
16964-83-3 | 95% | 5g |
$100.00 | 2025-02-11 | |
A2B Chem LLC | AI38741-5g |
N-Benzyloxycarbonyl-l-lysine benzyl ester p-toluenesulfonate |
16964-83-3 | 95% | 5g |
$64.00 | 2024-04-20 | |
1PlusChem | 1P00HZSL-5g |
L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester,mono(4-methylbenzenesulfonate) |
16964-83-3 | 98% | 5g |
$109.00 | 2024-06-19 | |
A2B Chem LLC | AI38741-25g |
N-Benzyloxycarbonyl-l-lysine benzyl ester p-toluenesulfonate |
16964-83-3 | 95% | 25g |
$220.00 | 2024-04-20 | |
Aaron | AR00I00X-1g |
L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester,mono(4-methylbenzenesulfonate) |
16964-83-3 | 95% | 1g |
$29.00 | 2025-02-11 | |
1PlusChem | 1P00HZSL-1g |
L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester,mono(4-methylbenzenesulfonate) |
16964-83-3 | 95% | 1g |
$49.00 | 2024-06-19 | |
Ambeed | A196031-1g |
(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate 4-methylbenzenesulfonate |
16964-83-3 | 95% | 1g |
$28.0 | 2025-03-18 | |
TRC | L074790-100mg |
Lys(Z)-OBzl TosOH |
16964-83-3 | 100mg |
$ 850.00 | 2022-06-04 | ||
AAPPTec | AHK140-25g |
H-Lys(Z)-OBzl TosOH |
16964-83-3 | 25g |
$125.00 | 2024-07-19 |
Lys(Z)-OBzl TosOH 関連文献
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Ya-Long Wang,Cheng Fan,Bo Xin,Jian-Ping Zhang,Ting Luo,Ze-Qiang Chen,Qi-Yuan Zhou,Qi Yu,Xiang-Ning Li,Zhen-Li Huang,Chong Li,Ming-Qiang Zhu,Ben Zhong Tang Mater. Chem. Front. 2018 2 1554
Lys(Z)-OBzl TosOHに関する追加情報
Professional Introduction to Compound with CAS No. 16964-83-3 and Product Name: Lys(Z)-OBzl TosOH
The compound with the CAS number 16964-83-3 and the product name Lys(Z)-OBzl TosOH represents a significant advancement in the field of pharmaceutical chemistry and bioconjugation. This compound, a derivative of lysine, is widely recognized for its utility in the synthesis of peptide-based therapeutics and research tools. The presence of the Z (carboxybenzyloxy) protecting group and the tosylate (TsOH) moiety enhances its reactivity and stability, making it a valuable intermediate in drug development.
In recent years, there has been a growing interest in peptide therapeutics due to their high specificity and low toxicity profiles. Lys(Z)-OBzl TosOH plays a pivotal role in this domain by facilitating the controlled synthesis of complex peptide sequences. The Z-protected group ensures that the lysine residue remains unreactive until selectively deprotected, allowing for precise manipulation during peptide assembly. This level of control is crucial for achieving high yields and purity in peptide drug manufacturing.
The tosylate group (TsOH) in Lys(Z)-OBzl TosOH further contributes to its versatility as a synthetic building block. The tosylate moiety is known for its stability under various reaction conditions while remaining susceptible to nucleophilic substitution. This characteristic makes it an ideal choice for introducing lysine residues into peptides that require subsequent functionalization at other positions. Recent studies have highlighted its use in the development of enzyme inhibitors, where selective modification of peptide backbones is essential for optimizing binding affinity.
Advancements in solid-phase peptide synthesis (SPPS) have significantly increased the demand for high-quality protecting groups like those found in Lys(Z)-OBzl TosOH. The compound’s compatibility with SPPS protocols allows researchers to efficiently construct large libraries of peptides for high-throughput screening. This approach has been instrumental in identifying novel bioactive peptides, including those with potential therapeutic applications in oncology and immunology. The robustness of the Z-protecting group ensures that peptide chains remain intact during automated synthesis, minimizing side reactions and improving overall yield.
Recent research has also explored the use of Lys(Z)-OBzl TosOH in the development of targeted drug delivery systems. Peptide-based carriers, such as dendrimers and nanoparticles, rely on precise structural control to enhance drug delivery efficiency. The compound’s ability to undergo selective deprotection under mild conditions makes it an attractive candidate for constructing these advanced delivery platforms. Studies have demonstrated its utility in creating multivalent ligands that can selectively bind to target receptors, thereby improving therapeutic efficacy while reducing off-target effects.
The chemical properties of Lys(Z)-OBzl TosOH make it particularly suitable for applications in proteomics and protein engineering. Post-translational modifications (PTMs) play a critical role in regulating protein function, and synthetic tools like this compound enable researchers to study these modifications in detail. By incorporating Lys(Z)-OBzl TosOH into peptide probes, scientists can investigate how PTMs influence protein-protein interactions and signaling pathways. This has profound implications for understanding disease mechanisms and developing targeted interventions.
In conclusion, Lys(Z)-OBzl TosOH is a versatile and highly valuable compound in modern pharmaceutical chemistry. Its unique combination of protective groups enhances its utility in peptide synthesis, drug development, and biomolecular research. As advancements continue to emerge in synthetic methodologies and therapeutic applications, compounds like Lys(Z)-OBzl TosOH will remain indispensable tools for researchers striving to push the boundaries of medicine and biotechnology.
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